molecular formula C8H16ClNO B1490042 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide CAS No. 1247465-01-5

2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide

Cat. No.: B1490042
CAS No.: 1247465-01-5
M. Wt: 177.67 g/mol
InChI Key: KSDDCSHMDPFRHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide is not explicitly detailed in the available resources .


Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Serial Double Nucleophilic Addition : Research involving 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride, a related compound, demonstrated its potential in synthesizing abnormal addition products through serial double nucleophilic addition to the imidazole nucleus. This process yields compounds with potential applications in chemical synthesis and pharmaceuticals (Ohta et al., 2000).

  • Preparation of Polyether Polycarboxylic Acids : The synthesis approach involving chloromethyl ethers and subsequent reactions highlight a method to produce polyether polycarboxylic acids, which are important in various industrial applications including the production of high-performance polymers and coatings (McCrindle & McAlees, 1981).

Chemical Analysis and Detection

  • Herbicide Analysis : Studies on the analysis and detection of chloroacetamide herbicides and their metabolites in natural water indicate the relevance of such compounds in environmental monitoring and assessment. Techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry are used to detect these compounds and their degradates, highlighting the chemical's significance in environmental science (Zimmerman, Schneider, & Thurman, 2002).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : The investigation into the corrosion inhibition performance of certain compounds on mild steel in acidic solutions reveals the application of chloroacetamide derivatives in materials science, particularly in protecting metals against corrosion. This area of research is crucial for extending the lifespan of metal components in industrial applications (Danaee et al., 2020).

Metabolic Studies

  • Comparative Metabolism : The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied, shedding light on the metabolic pathways and potential toxicological profiles of such compounds. Understanding the metabolism is essential for assessing the safety and environmental impact of these chemicals (Coleman et al., 2000).

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide are not detailed in the available resources .

Properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-8(2,3)6-10(4)7(11)5-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDCSHMDPFRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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